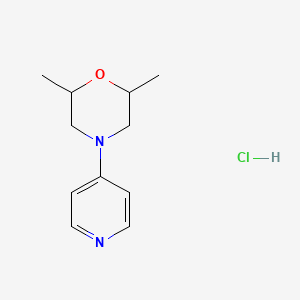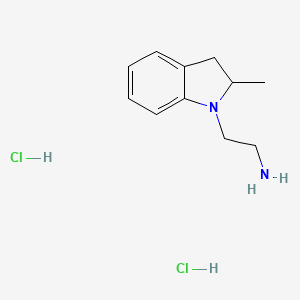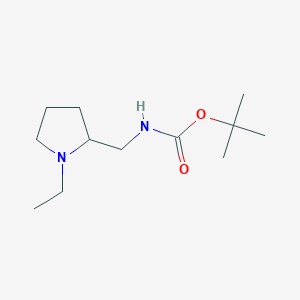
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
Vue d'ensemble
Description
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide, also known as MTDTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTDTC is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide and its derivatives are involved in various chemical reactions and syntheses. For example, Fukada et al. (1994) explored the preparation of 2,4-dioxo-1-imidazolidinecarbothioamides through reactions with amines. This process highlights the compound's role in producing macrocyclic thioureas and thiosemicarbazone derivatives (Fukada et al., 1994). Additionally, the compound's involvement in the synthesis of new pyrimidine derivatives with potential antibacterial properties was investigated by Fathalla et al. (2006) (Fathalla et al., 2006).
Biological and Pharmacological Properties
In the biological sphere, Chaubey and Pandeya (1989) demonstrated the hypoglycemic activity of carbothioamides and related 1,2,4-thiodiazolidines, indicating potential medical applications of derivatives of this compound (Chaubey & Pandeya, 1989). Moreover, Liu et al. (2021) synthesized derivatives like 3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal, showcasing the multifunctionality of the molecule in various transformations (Liu et al., 2021).
Antimicrobial Applications
A series of pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones synthesized by Sharshira et al. (2012) were evaluated for their antimicrobial activity, emphasizing the compound's relevance in developing new antimicrobial agents (Sharshira, Mohamed & Hamada, 2012).
Crystal Structure Analysis
Borowiak et al. (2007) studied the crystal structure of derivatives of this compound, providing insights into the molecular interactions and potential for forming supramolecular structures (Borowiak, Dutkiewicz & Spychała, 2007).
Propriétés
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-9-2-3(4(7)12)5(10)8-6(9)11/h2H,1H3,(H2,7,12)(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMQSFGGKACKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)

![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)



![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)


![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)

